molecular formula C13H18O4 B12531220 Benzenepropanoic acid, 3,4-dihydroxybutyl ester CAS No. 652161-37-0

Benzenepropanoic acid, 3,4-dihydroxybutyl ester

Cat. No.: B12531220
CAS No.: 652161-37-0
M. Wt: 238.28 g/mol
InChI Key: DWLNLBCCOCLXRU-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,4-dihydroxybutyl ester (C₁₆H₂₂O₅), is a synthetic ester derivative of benzenepropanoic acid characterized by a 3,4-dihydroxybutyl group attached to the carboxylic acid moiety. The compound’s dihydroxybutyl ester group likely enhances hydrophilicity compared to simpler alkyl esters, influencing its solubility, stability, and biological activity .

Properties

CAS No.

652161-37-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3,4-dihydroxybutyl 3-phenylpropanoate

InChI

InChI=1S/C13H18O4/c14-10-12(15)8-9-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

DWLNLBCCOCLXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,4-dihydroxybutyl ester typically involves the esterification of 3,4-dihydroxybenzenepropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenepropanoic acid, 3,4-dihydroxybutyl ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products are benzenepropanoic acid derivatives with carbonyl groups.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Benzenepropanoic acid, 3,4-dihydroxybutyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4-dihydroxybutyl ester involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

a) Benzenepropanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester
  • Structure : Features a methyl ester and bulky tert-butyl groups at positions 3 and 5, with a hydroxyl group at position 4 on the benzene ring.
  • Properties : High steric hindrance from tert-butyl groups enhances antioxidant activity. The methyl ester contributes to moderate volatility, as evidenced by its 18.546% abundance in GC-MS analysis .
  • Applications : Used as a stabilizer in polymers and antioxidants in industrial formulations .
b) Ethyl 3-(3,5-Di-tert-butyl-4-Hydroxyphenyl)Propanoate
  • Structure : Ethyl ester with tert-butyl and hydroxyl substituents on the aromatic ring.
  • Properties : The ethyl group increases lipophilicity compared to the methyl ester, improving compatibility with hydrophobic matrices. Its molecular weight (278.39 g/mol) and CAS 36294-24-3 suggest utility in coatings and plastics .
c) 2-Ethylhexyl 3-(3,5-Di-tert-butyl-4-Hydroxyphenyl)Propionate
  • Structure : A branched 2-ethylhexyl ester with tert-butyl and hydroxyl groups.
  • Properties: The long alkyl chain enhances solubility in non-polar solvents and reduces volatility. Widely used as a light stabilizer in polyolefins .
d) Benzenepropanoic Acid, 4-(Acetyloxy)-, Methyl Ester
  • Structure : Methyl ester with an acetyloxy group at position 3.
  • Properties : Polar acetyloxy group increases water solubility. The compound’s 3D structure (C₁₂H₁₄O₄) and rotatable bonds suggest flexibility in binding interactions, relevant for pharmaceutical intermediates .

Physicochemical Properties

Compound Name Ester Group Substituents on Benzene Ring Molecular Weight Key Properties
3,4-Dihydroxybutyl ester (Target) 3,4-Dihydroxybutyl None (assumed) ~294.34 g/mol* High hydrophilicity, moderate stability
Methyl ester (3,5-di-tert-butyl-4-OH) Methyl 3,5-di-tert-butyl, 4-OH 336.48 g/mol Antioxidant, high thermal stability
Ethyl ester (3,5-di-tert-butyl-4-OH) Ethyl 3,5-di-tert-butyl, 4-OH 278.39 g/mol Lipophilic, UV stabilizer
2-Ethylhexyl ester (3,5-di-tert-butyl-4-OH) 2-Ethylhexyl 3,5-di-tert-butyl, 4-OH 430.65 g/mol Low volatility, polymer additive

*Calculated based on C₁₆H₂₂O₅.

Biological Activity

Benzenepropanoic acid, 3,4-dihydroxybutyl ester (CAS RN 70331-94-1), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its toxicity, biodegradability, and potential effects on aquatic organisms.

  • Molecular Formula : C12H16O4
  • Molecular Weight : 224.2530 g/mol
  • Solubility : Very low predicted water solubility (0.0033 mg/L) .

Toxicity and Environmental Impact

The toxicity of this compound has been modeled and assessed through various studies:

  • Biodegradability : The compound is not readily biodegradable, with predicted half-lives in water varying based on pH:
    • Less than 38 days at pH > 8
    • 1.03 years at pH between 7 and 8
    • Over 1 year at pH < 7 .
  • Bioaccumulation Potential : The bioaccumulation factor (BAF) was predicted to be 0.98 L/kg, indicating a low potential for bioconcentration in fish and biomagnification in food webs .
  • Toxicity to Aquatic Life : The compound has the potential to cause chronic harm to aquatic organisms at low concentrations (< 0.1 mg/L). Toxicity predictions for various aquatic species were derived from ECOSAR models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzenepropanoic acid esters:

  • A study indicated that the compound exhibited a reactive mode of action and toxicity above baseline narcosis, suggesting that it may have significant ecological implications when released into aquatic environments .
  • In vitro assays demonstrated that related compounds showed binding affinities against enzymes like urease and α-glucosidase, indicating potential therapeutic applications .

Table 1: Predicted Half-Lives of Benzenepropanoic Acid Esters

pH LevelPredicted Half-Life
>8<38 days
7-81.03 years
<7>1 year

Table 2: Toxicity Predictions for Aquatic Organisms

Organism TypeEC50 (mg/L)Notes
Fish<0.1Chronic harm potential
Daphnia>10Exceeds solubility predictions
Mysid Shrimp<0.1Potential chronic effects

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